

# ODM-203 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-203  |           |
| Cat. No.:            | B8093364 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **ODM-203**. The information is designed to help optimize treatment duration for maximal therapeutic effect in experimental settings.

# **Frequently Asked Questions (FAQs)**

Q1: What is the recommended starting point for **ODM-203** treatment duration in preclinical in vivo models?

A1: Based on published preclinical studies, a continuous daily oral dosing schedule for 12 to 21 days has been shown to be effective in demonstrating anti-tumor activity in xenograft models.

[1] For instance, in an RT4 xenograft model, treatment was administered for 21 consecutive days, while in an SNU16 xenograft model, a 12-day treatment period was sufficient to show significant tumor growth inhibition.

[1] In an orthotopic Renca syngeneic model, treatment was carried out for 21 consecutive days.

Q2: How was the treatment duration for the Phase I/IIa clinical trial (NCT02264418) determined?

A2: The clinical trial utilized a dose-escalation design where patients received **ODM-203** daily in 4-week (28-day) cycles.[2][3] Treatment was continued until disease progression or the occurrence of dose-limiting toxicities.[2] This design allows for the determination of a maximum tolerated dose and assesses efficacy over a prolonged period. The median time on treatment







for all patients in the study was 10.1 weeks, and for patients receiving the optimal 400 mg daily dose, the median treatment duration was 14.5 weeks.[2][3][4]

Q3: Are there any data on intermittent versus continuous dosing for ODM-203?

A3: Currently, published data from both preclinical and clinical studies on **ODM-203** have focused on continuous daily dosing schedules.[1][2][3] There is no available information directly comparing the efficacy of intermittent versus continuous dosing of **ODM-203**.

Q4: What is the mechanism of action of **ODM-203** and how might this influence treatment duration?

A4: **ODM-203** is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[5][6][7] By inhibiting these pathways, **ODM-203** can suppress tumor cell proliferation and angiogenesis.[5][6] The dual-targeting mechanism suggests that sustained inhibition may be necessary to control both tumor growth and the formation of new blood vessels that supply the tumor.

## **Troubleshooting Guide**

Problem: I am not observing significant tumor growth inhibition in my xenograft model within a 14-day treatment window.

#### Possible Solutions:

- Verify Model Dependency: Confirm that your tumor model is dependent on FGFR and/or VEGFR signaling. ODM-203 is most effective in cell lines with known FGFR or VEGFR alterations.[6]
- Dose Optimization: Ensure that the administered dose of **ODM-203** is within the effective range reported in preclinical studies (e.g., 20-40 mg/kg/day).[8]
- Extend Treatment Duration: Consider extending the treatment duration. Preclinical studies
  have reported effective treatment periods of up to 21 days.[1][8] Continuous daily
  administration is key.



Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis
to ensure that adequate drug exposure is being achieved and maintained in your model
system.

Problem: I am observing toxicity in my animal model before the planned treatment course is complete.

#### Possible Solutions:

- Dose Reduction: Consider reducing the daily dose of ODM-203. While generally welltolerated in preclinical models, individual models may exhibit different sensitivities.
- Monitor for On-Target Toxicities: Be aware of potential on-target toxicities associated with FGFR and VEGFR inhibition, such as hyperphosphatemia.
- Consult Published Safety Data: Refer to the safety and tolerability data from the Phase I/IIa clinical trial for information on observed adverse events in humans, which may provide insights into potential translational toxicities.[2][3][4]

## **Data Presentation**

Table 1: Summary of **ODM-203** In Vitro Potency

| Target                               | IC50 (nM) |  |
|--------------------------------------|-----------|--|
| FGFR1                                | 11        |  |
| FGFR2                                | 16        |  |
| FGFR3                                | 6         |  |
| FGFR4                                | 35        |  |
| VEGFR1                               | 26        |  |
| VEGFR2                               | 9         |  |
| VEGFR3                               | 5         |  |
| Data from recombinant kinase assays. |           |  |



Table 2: Summary of ODM-203 Cellular Activity

| Cell Line (Receptor) | Assay                      | IC50 (nM) |
|----------------------|----------------------------|-----------|
| H1581 (FGFR1)        | Proliferation              | 104       |
| SNU16 (FGFR2)        | Proliferation              | 129       |
| RT4 (FGFR3)          | Proliferation              | 192       |
| HUVEC                | VEGF-driven tube formation | 33        |
| Source:[1]           |                            |           |

Table 3: Overview of **ODM-203** Preclinical In Vivo Studies

| Model                         | Treatment Duration | Dosing Schedule | Outcome                                                   |
|-------------------------------|--------------------|-----------------|-----------------------------------------------------------|
| RT4 Xenograft                 | 21 days            | Daily Oral      | Significant tumor growth inhibition                       |
| SNU16 Xenograft               | 12 days            | Daily Oral      | Significant tumor growth inhibition                       |
| Renca Orthotopic<br>Syngeneic | 21 days            | Daily Oral      | Inhibition of primary<br>tumor growth and lung<br>nodules |
| Source:[1][8][9]              |                    |                 |                                                           |

Table 4: ODM-203 Phase I/IIa Clinical Trial (NCT02264418) Treatment Duration

| Patient Cohort         | Median Treatment Duration |
|------------------------|---------------------------|
| All Patients           | 10.1 weeks                |
| Patients on 400 mg/day | 14.5 weeks                |
| Source:[2][3][4]       |                           |



## **Experimental Protocols**

Subcutaneous Xenograft Model Protocol (Adapted from published studies[1])

- Cell Implantation: Subcutaneously inject 1 x 106 cancer cells (e.g., RT4 or SNU16) suspended in a 1:1 mixture of appropriate cell culture medium and Matrigel into the flank of athymic nude mice.
- Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.
- Treatment Initiation: Begin oral treatment with ODM-203 when the average tumor volume reaches approximately 100 mm<sup>3</sup>.
- Dosing: Administer ODM-203 daily by oral gavage at the desired dose for the planned duration (e.g., 12 or 21 days).
- Endpoint: At the end of the treatment period (typically 4 hours after the last dose), sacrifice the animals and collect plasma and tumor samples for further analysis.

## **Visualizations**





Click to download full resolution via product page

Caption: Simplified signaling pathway of **ODM-203**, a dual inhibitor of FGFR and VEGFR.



Click to download full resolution via product page

Caption: General experimental workflow for preclinical in vivo efficacy studies of **ODM-203**.





Click to download full resolution via product page

Caption: Relationship between **ODM-203** treatment duration, efficacy, and toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]



- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ODM-203 Technical Support Center: Optimizing Treatment Duration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#adjusting-odm-203-treatment-duration-for-optimal-effect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com